molecular formula C18H21N3O6 B4090150 2-[bis(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)-5-nitrobenzamide

2-[bis(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)-5-nitrobenzamide

Cat. No.: B4090150
M. Wt: 375.4 g/mol
InChI Key: CJFMSNKJPDWAOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[bis(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)-5-nitrobenzamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[bis(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)-5-nitrobenzamide typically involves multiple steps:

    Hydroxyethylation: The addition of hydroxyethyl groups to the amino group, typically using ethylene oxide or ethylene glycol under basic conditions.

    Amidation: The formation of the amide bond, which can be achieved by reacting the amine with a carboxylic acid derivative such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

2-[bis(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common reagents include halogens (for halogenation) and nitric acid (for nitration).

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-[bis(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)-5-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Materials Science: Use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.

    Organic Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[bis(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)-5-nitrobenzamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The nitro group could also undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-[bis(2-hydroxyethyl)amino]ethanesulfonic acid: Similar in having hydroxyethyl groups attached to an amino group.

    N,N-bis(2-hydroxyethyl)-p-toluidine: Similar in having hydroxyethyl groups and an aromatic ring with a methoxy substituent.

Uniqueness

2-[bis(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)-5-nitrobenzamide is unique due to the presence of both a nitro group and a methoxy group on the aromatic ring, as well as the hydroxyethyl groups on the amino group. This combination of functional groups provides a unique set of chemical properties and reactivity that can be exploited in various applications.

Properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6/c1-27-15-5-2-13(3-6-15)19-18(24)16-12-14(21(25)26)4-7-17(16)20(8-10-22)9-11-23/h2-7,12,22-23H,8-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFMSNKJPDWAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[bis(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)-5-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
2-[bis(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)-5-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
2-[bis(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)-5-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[bis(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)-5-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
2-[bis(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)-5-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
2-[bis(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)-5-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.